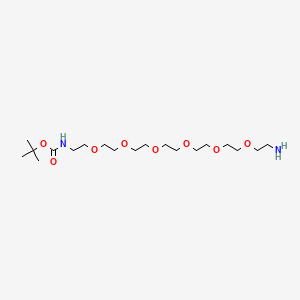

t-Boc-N-amido-PEG6-Amine

Vue d'ensemble

Description

t-Boc-N-amido-PEG6-Amine: is a monodisperse polyethylene glycol (PEG) reagent. It contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG6-Amine typically involves the reaction of a PEG derivative with a Boc-protected amine. The reaction conditions often include the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF) and catalysts to facilitate the reaction. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: t-Boc-N-amido-PEG6-Amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes) to form stable amide bonds.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.

Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products:

Substitution Reactions: The major products are amide derivatives formed by the reaction of the amino group with carboxylic acids or NHS esters.

Deprotection Reactions: The major product is the free amine obtained after Boc group removal.

Applications De Recherche Scientifique

Key Features

- Boc Protection : The Boc group can be easily removed under acidic conditions, allowing for the release of a free amine that can be utilized for further chemical reactions.

- Hydrophilic PEG Spacer : Enhances water solubility, making it suitable for various biological applications.

- Reactivity : The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyl compounds, facilitating bioconjugation and drug delivery.

Drug Delivery Systems

t-Boc-N-amido-PEG6-amine is often employed in the development of drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. The PEGylation process reduces immunogenicity and enhances circulation time in the bloodstream. This property is particularly beneficial for administering peptides and proteins that are otherwise poorly soluble.

Bioconjugation

The compound serves as a linker in bioconjugation processes, where it facilitates the attachment of drugs to targeting moieties such as antibodies or peptides. This application is crucial in creating antibody-drug conjugates (ADCs) that deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissue.

Surface Modification

This compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and reducing protein adsorption. This is vital in the development of medical devices and implants that require prolonged interaction with biological systems.

Polymer Synthesis

The compound acts as a building block in the synthesis of new polymers with tailored properties for specific applications, including drug delivery vehicles and hydrogels for tissue engineering.

Data Table: Applications Overview

| Application Area | Description | Benefits |

|---|---|---|

| Drug Delivery | Enhances solubility and stability of drugs | Improved pharmacokinetics |

| Bioconjugation | Links drugs to targeting agents | Targeted delivery reduces side effects |

| Surface Modification | Modifies biomaterial surfaces | Increased biocompatibility |

| Polymer Synthesis | Serves as a building block for new materials | Customizable properties |

Case Study 1: Antibody-Drug Conjugates

A study demonstrated the efficacy of this compound in creating ADCs targeting HER2-positive breast cancer cells. The conjugate showed enhanced therapeutic efficacy compared to non-targeted therapies, highlighting the importance of selective delivery mechanisms.

Case Study 2: Hydrogels for Tissue Engineering

Research involving this compound-based hydrogels indicated their potential in tissue engineering applications. The hydrogels exhibited favorable mechanical properties and biocompatibility, supporting cell adhesion and proliferation.

Mécanisme D'action

The mechanism of action of t-Boc-N-amido-PEG6-Amine involves its ability to form stable amide bonds through its amino group. The PEG spacer increases the solubility of the compound in aqueous media, facilitating its interaction with various molecular targets. The Boc group provides protection during synthetic processes and can be removed under mild acidic conditions to expose the reactive amine .

Comparaison Avec Des Composés Similaires

t-Boc-N-amido-PEG2-Amine: Contains a shorter PEG spacer, which may affect its solubility and reactivity compared to t-Boc-N-amido-PEG6-Amine.

t-Boc-N-amido-PEG8-Amine: Contains a longer PEG spacer, which may enhance its solubility and flexibility in certain applications.

t-Boc-N-amido-PEG6-Acid:

Uniqueness: this compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and reactivity. The presence of both a Boc-protected amino group and a free amino group allows for versatile applications in various fields .

Activité Biologique

t-Boc-N-amido-PEG6-Amine is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by the following features:

- Molecular Formula : C19H40N2O8

- Molecular Weight : 424.5 g/mol

- CAS Number : 1091627-77-8

- Purity : 95% or higher

- Functional Groups :

- Amino group (NH2)

- Boc-protected amino group (Boc)

The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for various biological applications. The amino group allows for reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), facilitating bioconjugation processes .

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of PEG : Starting with a PEG base.

- Introduction of Amino Groups : Reacting the PEG with appropriate amines to introduce the amino functionality.

- Boc Protection : Protecting the amino group using t-butyloxycarbonyl (Boc) to prevent premature reactions.

- Purification : The final product is purified to achieve the desired purity level.

Biological Activity and Applications

This compound exhibits several biological activities that make it valuable in research and therapeutic applications:

- Bioconjugation : It serves as a linker for attaching peptides, proteins, drugs, and other biomolecules to surfaces or other biomolecules, enhancing their stability and bioavailability .

- Drug Delivery Systems : The hydrophilic nature of PEG improves the solubility and distribution of conjugated drugs in biological systems, potentially leading to enhanced therapeutic effects .

- Targeted Delivery Mechanisms : The reactive amino group allows for targeted delivery of therapeutic agents, enabling more effective treatment strategies in various diseases .

Case Studies and Research Findings

-

Study on Drug Delivery Efficiency :

A study evaluated the effectiveness of this compound in delivering chemotherapeutic agents. Results indicated that conjugates formed using this compound exhibited significantly improved solubility and cellular uptake compared to non-conjugated drugs. -

Bioconjugation with Antibodies :

Research demonstrated that this compound could successfully conjugate with antibodies without compromising their binding affinity. This property is crucial for developing antibody-drug conjugates (ADCs) for targeted cancer therapies. -

Enzymatic Activity Modulation :

Another study explored how this compound could modulate enzymatic activities by altering the physical properties of enzymes through PEGylation. This modification often resulted in increased enzyme stability and reduced immunogenicity.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Hydrophilic PEG spacer | Bioconjugation, drug delivery |

| t-Boc-N-amido-PEG11-Amine | Longer PEG chain | Enhanced solubility |

| N-(t-butyl ester)-polyethylene glycol 2-amino | Different reactivity profile | Varies based on ester functionality |

| N,N-Bis(PEG2-alkyne)-N-amido-polyethylene glycol 2-thiol | Useful in click chemistry applications | Targeted drug delivery |

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSRAUNKYCBBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694781 | |

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091627-77-8 | |

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.